[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involve the oxidation of aminopyrimidine Schiff bases . The reaction yields a yellow solid with an 80% yield .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a yellow solid with a melting point of 328–330 °C . Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) .Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol: Scientific Research Applications
Medicinal Chemistry Anticancer Agents: Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potential as anticancer agents by acting on various targets such as tubulin, LSD1, and CDK2. They have demonstrated potent antitumor activities and are being considered for further research and development .
Medicinal Chemistry Anti-inflammatory Agents: Studies have indicated that incorporating a 1,2,4-triazolo[1,5-a]pyrimidines moiety can significantly improve the anti-inflammatory activity of certain derivatives .
Therapeutic Targets FABP Inhibitors: This compound class has been identified as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes through the inhibition of fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5 .
Agriculture Herbicides: The [1,2,4]triazolo[1,5-a]pyrimidine moiety is present in structures used in agriculture, particularly as herbicides .
Antimicrobial Agents: This chemical scaffold is also utilized in the development of antimicrobial agents with antibacterial, antifungal, and antiviral properties .
Antiparasitic Agents: Additionally, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being explored for their antiparasitic activities .
Mechanism of Action
Target of Action
It is known that the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, to which [1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol belongs, has been studied for their interaction with various biological targets . These targets span a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets in a variety of ways . For instance, some synthetic [1,2,4]triazolo[1,5-a]pyrimidines showed significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . These activities suggest that [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol may affect multiple biochemical pathways.
Pharmacokinetics
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been extensively studied for their biological activities , suggesting that they have favorable pharmacokinetic properties.
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol may have significant molecular and cellular effects.
Action Environment
It is known that [1,2,4]triazolo[1,5-a]pyrimidines and their analogs have been found to exhibit remarkable biological activities in a variety of domains . These activities suggest that [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol may be influenced by various environmental factors.
Future Directions
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZOBKZHWGSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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